Product packaging for 4-Maleimidosalicylic acid(Cat. No.:CAS No. 19232-43-0)

4-Maleimidosalicylic acid

Cat. No.: B100115
CAS No.: 19232-43-0
M. Wt: 233.18 g/mol
InChI Key: SMSVFCGGVBWUJL-UHFFFAOYSA-N
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Description

Overview of Maleimide (B117702) Derivatives in Chemical Research

Maleimide derivatives are a class of organic compounds that have become indispensable tools in chemical research, particularly in the realms of bioconjugation and materials science. axispharm.com Their prominence stems from the highly specific and efficient reactivity of the maleimide group, which allows for the covalent linking of molecules under mild conditions. axispharm.com This has made them central to the development of advanced therapeutics, diagnostics, and novel materials. axispharm.comresearchgate.net

One of the most significant applications of maleimide derivatives is in the construction of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. axispharm.com In ADCs, a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. Maleimide-containing linkers are frequently used to attach the drug to the antibody, often by reacting with cysteine residues on the protein. axispharm.com Maleimides are also extensively used for protein labeling with fluorescent tags or enzymes for diagnostic and proteomics studies, and for the functionalization of surfaces like nanoparticles for biosensing applications. axispharm.com Beyond bioconjugation, maleimides are employed in polymer chemistry to create self-healing materials, block copolymers, and other functional polymers due to the reactive nature of their double bond. researchgate.net They also serve as versatile building blocks in organic synthesis, participating in reactions like Diels-Alder cycloadditions. mdpi.com

Table 1: Key Applications of Maleimide Derivatives
Application AreaDescriptionExample
BioconjugationCovalently linking biomolecules to other molecules such as drugs or fluorescent dyes. axispharm.comAntibody-Drug Conjugates (ADCs) for targeted cancer therapy. axispharm.com
Protein LabelingAttaching fluorescent tags or enzymes to proteins for research and diagnostic purposes. axispharm.comLabeling proteins to study their function and localization within cells.
Materials ScienceUsed in the synthesis of functional polymers and for surface functionalization. axispharm.comresearchgate.netCreating self-healing polymers and modifying nanoparticles for biosensors. axispharm.comresearchgate.net
Organic SynthesisUsed as reactive intermediates in various chemical reactions. mdpi.comActing as dienophiles in Diels-Alder reactions to construct complex molecules. mdpi.com

Significance of Carboxylic Acid and Hydroxyl Functionalities

The presence of carboxylic acid (-COOH) and hydroxyl (-OH) groups on the phenyl ring of N-(4-Carboxy-3-hydroxyphenyl)maleimide imparts critical properties that influence its behavior in chemical and biological systems. These functional groups are pivotal in determining a molecule's solubility, polarity, and its ability to interact with other molecules.

The carboxylic acid group is known to enhance the water solubility of a compound, a crucial factor in pharmaceutical and biological applications. By increasing the polarity of the molecule, the carboxylic acid group can improve a drug's pharmacokinetic properties. Furthermore, this group can participate in hydrogen bonding and form strong electrostatic interactions, which are often key to a drug's ability to bind to its biological target.

Similarly, the hydroxyl group also contributes to increased polarity and the capacity for hydrogen bonding. This enhances solubility in aqueous environments and allows for specific interactions with biological macromolecules. The strategic placement of hydroxyl groups can influence the electron density of the aromatic ring, which can in turn affect the reactivity of the molecule. The combination of both a carboxylic acid and a hydroxyl group in N-(4-Carboxy-3-hydroxyphenyl)maleimide suggests a compound with increased aqueous solubility and multiple points for non-covalent interactions, making it an attractive candidate for biological applications.

Table 2: Influence of Carboxylic Acid and Hydroxyl Groups
Functional GroupKey PropertiesSignificance in Molecular Design
Carboxylic Acid (-COOH)Increases polarity and water solubility; acts as a hydrogen bond donor and acceptor.Improves pharmacokinetic profiles of drugs and facilitates binding to biological targets.
Hydroxyl (-OH)Enhances polarity and water solubility; serves as a hydrogen bond donor and acceptor.Contributes to solubility and provides specific interaction points for molecular recognition.

Role of the Maleimide Core in Chemical Reactivity

The chemical reactivity of N-(4-Carboxy-3-hydroxyphenyl)maleimide is dominated by the maleimide core. This five-membered ring containing a carbon-carbon double bond is highly susceptible to nucleophilic attack, making it an excellent electrophile. The most important reaction of the maleimide group in the context of bioconjugation is the Michael addition with thiol groups (-SH). axispharm.com

This reaction is particularly useful because it is highly selective for thiols, especially those found in the cysteine residues of proteins, within a pH range of 6.5 to 7.5. axispharm.com At a neutral pH, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine, allowing for highly specific labeling of cysteine residues even in the presence of numerous lysine (B10760008) residues (which contain amine groups). axispharm.com The reaction proceeds rapidly under mild, physiological conditions, which is ideal for working with sensitive biological molecules like proteins. axispharm.com The result of this reaction is the formation of a stable thioether bond, securely linking the maleimide-containing molecule to the thiol-containing molecule. axispharm.com This high efficiency and selectivity make the thiol-maleimide reaction a cornerstone of bioconjugation chemistry. axispharm.com

Table 3: Reactivity of the Maleimide Core
Reaction TypeReactantKey Features
Michael AdditionThiol groups (e.g., from cysteine)Highly selective and efficient at neutral pH; forms a stable thioether bond. axispharm.com
Diels-Alder CycloadditionDienesActs as a dienophile, allowing for the formation of cyclic compounds. mdpi.com

Emerging Research Directions for N-(4-Carboxy-3-hydroxyphenyl)maleimide

The unique combination of a reactive maleimide group with the solubilizing and interacting capabilities of the carboxylic acid and hydroxyl groups positions N-(4-Carboxy-3-hydroxyphenyl)maleimide as a compound with significant potential in several emerging research areas. Also known as 4-Maleimidosalicylic acid, it is recognized as a polar maleimide. chemicalbook.com

Future research is likely to capitalize on the specific properties of this molecule. The enhanced polarity conferred by the hydrophilic functional groups could be advantageous in bioconjugation applications where maintaining the solubility of the resulting conjugate is critical. This could be particularly relevant in the development of next-generation antibody-drug conjugates, where aggregation can be a significant issue. The presence of multiple functional groups also opens up possibilities for creating multifunctional linkers. For instance, the carboxylic acid or hydroxyl group could be used for further chemical modification or to modulate the properties of the final conjugate, such as its binding to secondary targets or its release characteristics.

There is also potential for the use of N-(4-Carboxy-3-hydroxyphenyl)maleimide in the development of advanced biomaterials. The maleimide group can be used to crosslink polymers, while the pendant carboxylic acid and hydroxyl groups could be used to tune the material's properties, such as its hydrophilicity, biodegradability, or its ability to interact with cells and tissues. Furthermore, the synthesis of novel maleimide derivatives, including those with specific substitution patterns, is an active area of research that could lead to new candidates for biological applications or the development of new materials. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO5 B100115 4-Maleimidosalicylic acid CAS No. 19232-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7NO5/c13-8-5-6(1-2-7(8)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSVFCGGVBWUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172820
Record name N-(4-Carboxy-3-hydroxyphenyl)maleimide
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Molecular Weight

233.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19232-43-0
Record name 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
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Record name N-(4-Carboxy-3-hydroxyphenyl)maleimide
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Record name 19232-43-0
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Record name N-(4-Carboxy-3-hydroxyphenyl)maleimide
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Record name N-(4-CARBOXY-3-HYDROXYPHENYL)MALEIMIDE
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Synthesis and Derivatization Methodologies

Synthetic Routes to N-(4-Carboxy-3-hydroxyphenyl)maleimide

The synthesis of N-(4-Carboxy-3-hydroxyphenyl)maleimide typically follows a two-step process common for N-substituted maleimides: the formation of a maleamic acid intermediate followed by cyclodehydration. mdpi.comresearchgate.net

Reaction of Maleic Anhydride (B1165640) with Precursors

The initial step involves the reaction of maleic anhydride with an appropriate amino-substituted precursor. For the synthesis of a closely related compound, N-(3-acetoxy-4-carboxy-phenyl)maleimide, the precursor used is p-aminosalicylic acid. lew.ro The reaction proceeds through the nucleophilic attack of the amino group on one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding N-(4-carboxy-3-hydroxyphenyl)maleamic acid.

In a typical procedure, equimolar amounts of maleic anhydride and p-aminosalicylic acid are dissolved in a suitable solvent, such as acetone, and stirred at room temperature. lew.ro This reaction is generally rapid and leads to the formation of the maleamic acid intermediate.

The subsequent and crucial step is the cyclodehydration of the maleamic acid to form the maleimide (B117702) ring. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate (B1210297). lew.ro Triethylamine can also be added to the reaction mixture. lew.ro The mixture is heated for several hours to drive the intramolecular cyclization and elimination of a water molecule, yielding the desired N-substituted maleimide.

A similar synthetic strategy is employed for the preparation of N-(4-hydroxyphenyl)maleimide, where p-aminophenol is reacted with maleic anhydride. nih.gov In this case, a mixture of diphosphorus (B173284) pentoxide (P2O5), sulfuric acid, and N,N-dimethylformamide (DMF) is used to facilitate the cyclization at a lower temperature. nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of N-substituted maleimides. Key parameters that can be adjusted include the choice of solvent, dehydrating agent, catalyst, reaction temperature, and reaction time.

For the cyclization step, while acetic anhydride and sodium acetate are commonly used, other dehydrating systems can be employed. google.com The temperature of the cyclization reaction is a critical factor; it needs to be high enough to promote dehydration but not so high as to cause degradation or side reactions. For instance, in the synthesis of N-(3-acetoxy-4-carboxy-phenyl)maleimide, the reaction is carried out at 55-60°C. lew.ro

Purification of the final product is essential to remove unreacted starting materials, the maleamic acid intermediate, and byproducts from the cyclization process. Common purification techniques for N-substituted maleimides include recrystallization and column chromatography. google.compatentcut.com The choice of solvent for recrystallization is important to ensure efficient removal of impurities and a high recovery of the purified product. For column chromatography, a silica (B1680970) gel stationary phase is often used with a suitable eluent system to separate the desired maleimide from other components of the reaction mixture. google.com Distillation can also be employed to remove low-boiling point impurities and residual solvents. google.com

Functionalization Strategies

The presence of the hydroxyl and carboxylic acid groups on the phenyl ring of N-(4-Carboxy-3-hydroxyphenyl)maleimide allows for a variety of functionalization strategies to modify its properties. These modifications can be directed at the phenolic hydroxyl group.

Acryloyl and Methacryloyl Functionalization

The hydroxyl group can be esterified with acryloyl chloride or methacryloyl chloride to introduce polymerizable acryloyl or methacryloyl functionalities. This type of reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The resulting monomers can then be used in polymerization reactions.

Allyl, Propargyl, and Cyanate (B1221674) Functionalization

Further derivatization of the hydroxyl group can be achieved through allylation, propargylation, or cyanate ester formation.

Allylation: The introduction of an allyl group is typically performed by reacting the phenolic hydroxyl group with an allyl halide, such as allyl bromide, in the presence of a base.

Propargylation: Similarly, a propargyl group can be introduced using a propargyl halide, like propargyl bromide, under basic conditions.

Cyanate Functionalization: The conversion of the phenolic hydroxyl group to a cyanate ester (-OCN) is another valuable functionalization strategy. This is typically achieved by reacting the phenol (B47542) with cyanogen (B1215507) bromide (BrCN) in the presence of a base like triethylamine. researchgate.net The resulting cyanate ester can undergo thermal or catalytic cyclotrimerization to form highly cross-linked poly(triazine) networks.

Synthesis of Azo Compounds via N-(4-hydroxyphenyl)maleimide

The synthesis of azo compounds using N-(4-hydroxyphenyl)maleimide as a precursor has been reported. nih.govresearchgate.net The general approach involves the diazotization of an aromatic amine, such as aniline, to form a diazonium salt. nih.gov This is typically done by reacting the amine with sodium nitrite (B80452) in an acidic medium at low temperatures. nih.gov The resulting diazonium salt is then coupled with N-(4-hydroxyphenyl)maleimide. nih.gov The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and attacks the electron-rich phenyl ring of the N-(4-hydroxyphenyl)maleimide, usually at the position ortho to the hydroxyl group. nih.govwikipedia.org

However, a detailed re-investigation of this synthesis has suggested that the reported azo compound was not formed. mdpi.comnih.gov Instead, it was proposed that the reaction conditions led to a ring-opening of the maleimide moiety, resulting in the formation of (Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid. mdpi.comnih.gov This highlights the importance of thorough characterization and verification of reaction products in synthetic chemistry.

Derivatization for Enhanced Solubility and Reactivity

The inherent characteristics of N-(4-Carboxy-3-hydroxyphenyl)maleimide, particularly its solubility and reactivity, can be modulated through chemical derivatization. These modifications are crucial for tailoring the molecule for specific applications, such as bioconjugation, where aqueous solubility and controlled reactivity are paramount.

The presence of a carboxylic acid group and a phenolic hydroxyl group on the phenyl ring, in addition to the reactive maleimide moiety, offers multiple sites for derivatization. Strategies often focus on introducing hydrophilic moieties to improve aqueous solubility or altering the electronic properties of the maleimide group to fine-tune its reactivity towards thiols.

One common approach to enhance the aqueous solubility of maleimide-containing compounds is the incorporation of hydrophilic linkers. Poly(ethylene glycol) (PEG) chains are frequently used for this purpose. The introduction of oligo(ethylene glycol) units into a maleimide linker has been shown to significantly improve the water solubility of complex drug conjugates. acs.org Another strategy involves the use of charged or highly polar scaffolds, such as piperazine-based motifs. Piperazine-containing maleimide linkers have demonstrated a remarkable ability to increase the aqueous solubility of highly lipophilic drug molecules, far exceeding that of comparable PEG linkers. nih.gov For N-(4-Carboxy-3-hydroxyphenyl)maleimide, the carboxylic acid provides a convenient handle for the attachment of such hydrophilic linkers via amide bond formation.

Derivatization can also be employed to modify the reactivity of the maleimide double bond. The electronic nature of the N-aryl substituent influences the electrophilicity of the maleimide. Electron-withdrawing groups on the phenyl ring can increase the reaction rate with thiols, a desirable characteristic for applications requiring rapid conjugation. mdpi.com Conversely, electron-donating groups can decrease the reactivity. While the existing carboxyl and hydroxyl groups on N-(4-Carboxy-3-hydroxyphenyl)maleimide already influence its electronic properties, further derivatization at these sites could offer a mechanism for more precise control over its reaction kinetics.

The following table outlines potential derivatization strategies for N-(4-Carboxy-3-hydroxyphenyl)maleimide to enhance its physicochemical properties.

Functional Group Targeted Derivatization Strategy Reagent Example Primary Enhancement
Carboxylic AcidPEGylationAmino-terminated PEGIncreased aqueous solubility
Carboxylic AcidAmidation with polar aminesPiperazineSignificantly increased aqueous solubility
Phenolic HydroxylEtherificationEthylene oxideIncreased hydrophilicity
Phenyl RingIntroduction of sulfonate groupsSulfuric acidIncreased aqueous solubility

These derivatization methodologies allow for the rational design of N-(4-Carboxy-3-hydroxyphenyl)maleimide variants with optimized properties for a range of chemical and biological applications.

Purification and Characterization Techniques in Synthesis

The successful synthesis of N-(4-Carboxy-3-hydroxyphenyl)maleimide requires robust purification and characterization methods to ensure the final product is of high purity and its chemical structure is unequivocally confirmed. The polar nature of the compound, conferred by the carboxylic acid and hydroxyl groups, necessitates specific techniques for its isolation and analysis.

Chromatographic Methods (e.g., TLC)

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the synthesis of N-aryl maleimides and for preliminary purity assessment. rsc.org Given the polar and aromatic nature of N-(4-Carboxy-3-hydroxyphenyl)maleimide, specific considerations for the stationary and mobile phases are required for effective separation.

For a compound with acidic and phenolic protons, silica gel is a common choice for the stationary phase. However, tailing or streaking of spots can be an issue due to strong interactions with the acidic silanol (B1196071) groups on the silica surface. reddit.com To mitigate this, the mobile phase can be modified. A typical eluent system might consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To improve the spot shape and achieve better separation of polar, acidic compounds, the addition of a small amount of acetic acid or formic acid to the mobile phase is often beneficial. researchgate.net Alternatively, for highly polar compounds, reverse-phase TLC plates (e.g., C18-modified silica) can be used with a polar mobile phase, such as a mixture of water and methanol (B129727) or acetonitrile.

Visualization of the TLC plate can be achieved through several methods. Due to the aromatic ring and conjugated maleimide system, spots of N-(4-Carboxy-3-hydroxyphenyl)maleimide are expected to be visible under UV light (typically at 254 nm). libretexts.org Additionally, various chemical stains can be employed for visualization. A potassium permanganate (B83412) (KMnO₄) stain is useful for detecting the maleimide double bond, which will react and leave a yellow-brown spot on a purple background. Stains like p-anisaldehyde or vanillin (B372448) can react with the phenolic hydroxyl group to produce colored spots upon heating. libretexts.org

The following table provides a summary of potential TLC systems for the analysis of N-(4-Carboxy-3-hydroxyphenyl)maleimide.

Stationary Phase Example Mobile Phase Visualization Method Expected Observation
Silica Gel 60 F₂₅₄Ethyl acetate/Hexane/Acetic acid (e.g., 70:30:1)UV light (254 nm)Dark spot against a fluorescent background
Silica Gel 60Dichloromethane/Methanol/Ammonia (e.g., 80:18:2)Potassium permanganate stainYellow/brown spot on a purple background
RP-18 F₂₅₄sMethanol/Water (e.g., 60:40)Iodine vaporBrown spot

The retention factor (Rf) value obtained from TLC provides a qualitative measure of the compound's polarity and is crucial for developing conditions for preparative column chromatography.

Spectroscopic Confirmation of Structure (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry, UV/Vis Spectroscopy)

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of N-(4-Carboxy-3-hydroxyphenyl)maleimide is expected to show several key absorption bands. The maleimide group gives rise to characteristic symmetric and asymmetric C=O stretching vibrations. researchgate.net The carboxylic acid and phenolic hydroxyl groups will exhibit broad O-H stretching bands. The aromatic ring will show C-H and C=C stretching vibrations.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum is expected to show distinct signals for the protons on the maleimide ring, the aromatic ring, and the acidic protons of the carboxyl and hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the phenyl ring. The protons of the maleimide C=C bond typically appear as a singlet in symmetrically substituted maleimides. rsc.org

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbons of the maleimide and the carboxylic acid, the olefinic carbons of the maleimide, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the attached substituents (carboxyl, hydroxyl, and maleimide nitrogen).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For N-(4-Carboxy-3-hydroxyphenyl)maleimide (C₁₁H₇NO₅), the expected molecular weight is approximately 233.18 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in electron impact (EI) or electrospray ionization (ESI) mass spectrometry would likely involve characteristic losses, such as the loss of CO₂ from the carboxylic acid group or cleavage of the maleimide ring. libretexts.orgmiamioh.edu

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within the molecule. N-(4-Carboxy-3-hydroxyphenyl)maleimide contains both a phenyl ring and a maleimide group, which are chromophores that absorb UV radiation. The spectrum is expected to show absorption maxima characteristic of the substituted benzene (B151609) ring and the conjugated maleimide system. The exact position of the absorption bands will be influenced by the solvent and the electronic effects of the substituents on the aromatic ring.

The following table summarizes the expected spectroscopic data for N-(4-Carboxy-3-hydroxyphenyl)maleimide based on known values for similar structures.

Spectroscopic Technique Functional Group/Structural Feature Expected Observation (Characteristic Peaks/Signals)
FTIR Maleimide C=O~1700-1780 cm⁻¹ (symmetric and asymmetric stretches)
Carboxylic Acid C=O~1680-1710 cm⁻¹
Aromatic C=C~1450-1600 cm⁻¹
O-H Stretch (Carboxylic acid and Phenol)Broad band ~2500-3300 cm⁻¹
¹H NMR Maleimide -CH=CH-~6.7-7.0 ppm (singlet)
Aromatic -CH-~7.0-8.0 ppm (multiplets)
Carboxylic Acid -COOH~10-13 ppm (broad singlet)
Phenolic -OH~5-10 ppm (broad singlet, position is solvent dependent)
¹³C NMR Maleimide C=O~169-171 ppm
Carboxylic Acid C=O~165-175 ppm
Maleimide -CH=CH-~134 ppm
Aromatic C~115-160 ppm
Mass Spectrometry (ESI-) Molecular Ion [M-H]⁻m/z ≈ 232
UV/Vis Spectroscopy Aromatic/Maleimide Chromophoresλmax in the range of 250-350 nm

This comprehensive suite of purification and characterization techniques is vital for ensuring the quality and confirming the identity of synthesized N-(4-Carboxy-3-hydroxyphenyl)maleimide.

Chemical Reactivity and Reaction Mechanisms

Influence of Carboxylic Acid and Hydroxyl Groups on Reactivity

Both the carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. This capacity for hydrogen bonding can affect reactivity in several ways. In polar, protic solvents, these groups can interact with solvent molecules, influencing the solubility and local solvation environment of the maleimide (B117702). Furthermore, they can participate in intramolecular or intermolecular hydrogen bonding, which may alter the conformation of the molecule or facilitate bimolecular interactions. During a reaction, these groups could potentially stabilize transition states through hydrogen bonding, thereby affecting the reaction rate. For example, they might interact with polar functional groups on an incoming nucleophile or diene.

The electronic properties of the N-substituent directly modulate the electrophilicity of the maleimide double bond. The phenyl ring itself is electron-withdrawing via induction but can be electron-donating or -withdrawing through resonance, depending on the attached groups.

For N-(4-Carboxy-3-hydroxyphenyl)maleimide:

Hydroxyl Group (-OH): Located at the meta position relative to the point of attachment, it primarily exerts an electron-withdrawing inductive effect (-I). Its resonance donation (+R) is not directed towards the nitrogen connection.

Carboxylic Acid Group (-COOH): Located at the para position, it is a strong electron-withdrawing group through both induction (-I) and resonance (-R).

The combined electron-withdrawing nature of these substituents decreases the electron density on the nitrogen atom and, by extension, pulls electron density from the maleimide ring. This increases the electrophilicity of the carbon-carbon double bond, making it more susceptible to nucleophilic attack in Michael additions. udel.edu Consequently, N-(4-Carboxy-3-hydroxyphenyl)maleimide is expected to be more reactive towards nucleophiles like thiols compared to maleimides with electron-donating N-substituents. udel.edu This enhanced reactivity can lead to faster reaction kinetics. nih.govnih.gov

Table 2: Influence of Substituents on Maleimide Reactivity
Substituent GroupPositionInductive Effect (-I)Resonance Effect (±R)Overall Effect on C=C ElectrophilicityReference
-OHmeta (position 3)Electron-withdrawingNegligible at attachment pointIncreases udel.edu
-COOHpara (position 4)Electron-withdrawingElectron-withdrawingIncreases udel.edu

Copolymerization Studies

N-substituted maleimides are valuable monomers for creating thermally stable polymers due to the rigidity of the maleimide ring. researchgate.net They can undergo free-radical polymerization to form homopolymers or, more commonly, copolymerize with other vinyl monomers to tailor the properties of the resulting material. uctm.eduijert.org

The copolymerization of N-substituted maleimides, such as N-(4-Carboxyphenyl)maleimide, with monomers like methacrylates has been performed using free-radical initiators like azobisisobutyronitrile (AIBN). researchgate.net The process typically involves dissolving the monomers and the initiator in a suitable solvent and heating the mixture to initiate polymerization. uctm.eduhumanjournals.com The presence of the maleimide unit in the polymer backbone generally enhances the thermal stability and raises the glass transition temperature (Tg) of the copolymer. researchgate.net

The functional groups on the N-phenyl ring, such as the carboxylic acid and hydroxyl groups in N-(4-Carboxy-3-hydroxyphenyl)maleimide, are retained in the final polymer structure. These pendant groups provide sites for further post-polymerization modification, influence the polymer's solubility, and allow for interactions (e.g., hydrogen bonding) between polymer chains, which can affect the material's bulk properties. ekb.eg

Free Radical Polymerization

N-substituted maleimides, including N-(4-Carboxy-3-hydroxyphenyl)maleimide, can undergo free radical polymerization. The process is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), which generates primary radicals. These radicals then attack the electron-deficient double bond of the maleimide ring, initiating the polymer chain.

The general mechanism for free radical polymerization involves three key stages:

Initiation: A free radical (I•) adds to the monomer (M) to form a new radical species (P₁•).

Propagation: The newly formed radical repeatedly adds to monomer molecules, extending the polymer chain (Pₙ• + M → Pₙ₊₁•). nih.gov

Termination: The growth of polymer chains is halted. This can occur through coupling, where two growing chains combine, or through disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. nih.gov

The five-membered planar cyclic structure of the maleimide group, when incorporated into a polymer backbone, significantly enhances the thermal stability of the resulting material. researchgate.net While N-(4-Carboxy-3-hydroxyphenyl)maleimide can be homopolymerized, it is more frequently used as a comonomer in copolymerizations. researchgate.netrsc.org

Alternating Copolymerization Mechanisms

Maleimide derivatives are well-known for their strong tendency to form alternating copolymers with electron-donor monomers, such as styrene (B11656). researchgate.netcmu.edu This behavior stems from the electron-accepting nature of the maleimide double bond, which is further enhanced by the N-phenyl substituent. The copolymerization of N-(4-carboxyphenyl)maleimide (a structurally similar compound) with styrene, for instance, exhibits a nearly alternating copolymerization behavior. researchgate.net

The primary mechanism proposed for this alternation is the charge-transfer complex (CTC) model . cmu.edu In this model, the electron-acceptor maleimide monomer and the electron-donor comonomer (e.g., styrene) form a CTC. This complex then polymerizes as a single unit, leading to a strictly alternating sequence in the polymer chain. cmu.edu The formation of the CTC is favored by factors such as the solvent, temperature, and the specific donor-acceptor characteristics of the comonomers. cmu.edu

An alternative mechanism is the penultimate model , where the reactivity of a growing polymer chain radical is influenced by the nature of the preceding monomer unit (the penultimate unit). For some maleimide-styrene systems, this model has been suggested to play a role, particularly explaining the influence of polar effects from the penultimate unit on the addition of the next monomer. cmu.edu

System r₁ (Maleimide) r₂ (Comonomer) Copolymerization Tendency
N-(4-carboxyphenyl)maleimide (CPMI) - Styrene (St)0.080.09Alternating researchgate.net
N-phenylmaleimide (N-PMI) - Styrene (St)0.0070.052Alternating nih.gov

Monomer reactivity ratios (r₁ and r₂) indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. Values close to zero for both r₁ and r₂ strongly suggest a high tendency for alternating copolymerization.

Impact of Functional Groups on Polymerization Kinetics

The carboxyl (-COOH) and hydroxyl (-OH) groups on the phenyl ring of N-(4-Carboxy-3-hydroxyphenyl)maleimide have a notable impact on its polymerization kinetics. These acidic moieties can exert both electronic and catalytic effects.

Furthermore, the activation energies for the polymerization of functionalized maleimides are highly dependent on the nature of the substituent groups. researchgate.net The electron-withdrawing nature of the carboxyl group and the electronic influence of the hydroxyl group can modify the polarity and reactivity of the maleimide double bond, thereby affecting the rates of both initiation and propagation steps in the polymerization process.

Hydrolysis and Side Reactions

A significant side reaction for N-(4-Carboxy-3-hydroxyphenyl)maleimide and other maleimide derivatives is the hydrolysis of the imide ring. nih.gov The five-membered imido group is susceptible to nucleophilic attack by water, especially under non-neutral pH conditions. This reaction results in the opening of the maleimide ring to form the corresponding maleamic acid, which exists as a mixture of two isomeric succinamic acid thioethers after conjugation to a thiol. nih.gov

Chelating Properties and Metal Ion Interactions

The structure of N-(4-Carboxy-3-hydroxyphenyl)maleimide contains a key functionality for metal ion chelation: a salicylic (B10762653) acid-like moiety where a hydroxyl group is positioned ortho to a carboxyl group on the benzene (B151609) ring. This arrangement is a classic bidentate chelate, capable of forming stable five-membered rings with a wide range of metal ions.

The carboxyl and hydroxyl groups can both deprotonate to act as coordination sites for a central metal ion. This property is well-established for salicylic acid and its derivatives, which are known to form complexes with numerous metal ions, including iron (Fe³⁺), copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺). The coordination can involve the monodentate binding of the carboxylate group or the bidentate chelation involving both the carboxylate and the phenoxide from the hydroxyl group. researchgate.net

Polymeric Applications and Materials Science

Synthesis of Polymers and Copolymers

The maleimide (B117702) group's electron-deficient double bond makes N-(4-Carboxy-3-hydroxyphenyl)maleimide and its derivatives amenable to various polymerization techniques, including free-radical polymerization. This allows for the creation of both homopolymers and a diverse range of copolymers with specific thermal and mechanical properties.

The homopolymerization of N-substituted maleimides, including derivatives structurally similar to N-(4-Carboxy-3-hydroxyphenyl)maleimide, can be achieved through free-radical polymerization. For instance, the homopolymer of N-(4-carboxyphenyl)maleimide (CPMI) has been synthesized to enhance the thermal stability of other polymers. researchgate.netmdpi.com Similarly, N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimide (MPMI) has been homopolymerized in tetrahydrofuran (B95107) (THF) using 2,2'-azobisisobutyronitrile (AIBN) as a free radical initiator at 65°C. uctm.edu The resulting homopolymers often exhibit high thermal stability due to the rigid five-membered imide ring in the polymer backbone. mdpi.comlew.ro The polymerization of N-(3-acetoxy-4-carboxy-phenyl)maleimide, another related monomer, has also been successfully carried out using AIBN in THF at 60°C. lew.ro

N-(4-Carboxy-3-hydroxyphenyl)maleimide derivatives readily undergo copolymerization with a variety of vinyl monomers, which allows for the modification of polymer properties. The resulting copolymers often exhibit enhanced thermal stability and other desirable characteristics.

Styrene (B11656): Copolymers of N-(4-carboxyphenyl)maleimide (CPMI) and styrene (St) have been synthesized via free radical polymerization. researchgate.netmdpi.com These copolymerizations often result in a nearly alternating structure due to the differing monomer reactivities. researchgate.net The incorporation of the maleimide derivative into the polystyrene chain significantly enhances the thermal resistance of the resulting material. mdpi.comnih.gov For example, poly(N-p-carboxylphenylmaleimide-alt-styrene) (PCS) has been synthesized and used as a thermal stabilizer. nih.gov

Methyl Methacrylate (B99206) (MMA): The free radical copolymerization of N-(4-carboxyphenyl)maleimide with methyl methacrylate has been conducted using AIBN as an initiator in THF at 80°C. researchgate.net The presence of the CPMI monomer unit in the copolymer chain was found to increase the initial decomposition temperature, thereby improving the thermal stability of the resulting polymer compared to pure poly(methyl methacrylate). researchgate.netmdpi.com Copolymers of another derivative, N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimide (MPMI), with MMA have also been synthesized under similar conditions. uctm.edu

N-vinyl-2-pyrrolidone (NVP): Copolymers of N-vinylpyrrolidone and carboxyphenyl maleimide (CPMI) have been synthesized through free radical polymerization using AIBN in 1,4-dioxane. ku.ac.ae Studies have shown that this copolymerization can lead to the formation of alternating copolymers. ku.ac.ae The reactivity ratios of the monomers play a crucial role in determining the final copolymer composition and structure. ku.ac.ae

Table 1: Copolymerization Studies of N-Substituted Maleimides

Maleimide Derivative Comonomer Initiator Solvent Key Findings Reference(s)
N-(4-carboxyphenyl)maleimide (CPMI) Styrene (St) AIBN THF Resulted in a nearly alternating copolymer with enhanced thermal stability. researchgate.net
N-(4-carboxyphenyl)maleimide (CPMI) Methyl Methacrylate (MMA) AIBN THF Incorporation of CPMI enhanced the initial decomposition temperature of the copolymer. researchgate.netmdpi.com
N-(4-carboxyphenyl)maleimide (CPMI) N-vinyl-2-pyrrolidone (NVP) AIBN 1,4-dioxane Formed alternating copolymers. ku.ac.ae
N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl]maleimide (MPMI) Methyl Methacrylate (MMA) AIBN THF Successfully synthesized copolymers with varying feed ratios. uctm.edu
N-(3-acetoxy-4-carboxy-phenyl)maleimide (ACPMI) Divinylbenzene (DVB) - Dioxane Produced crosslinked bead-like copolymers via suspension polymerization. lew.ro

Incorporation into Hydrogels and Polymer Networks

The functional groups present in N-(4-Carboxy-3-hydroxyphenyl)maleimide and its derivatives make them suitable for incorporation into hydrogels and crosslinked polymer networks. These materials are of significant interest for biomedical applications. iapchem.org

Hydrogels have been developed by the free radical polymerization of 4-Hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide (a derivative of the subject compound) with acrylamide (B121943) and N,N-methylene bis acrylamide as a crosslinker. dongguk.edujapsonline.com The maleimide moiety can also be used to functionalize polysaccharides like dextran. nih.gov These functionalized polymers can then be crosslinked to form hydrogels, for example, through enzymatic reactions involving tyramine (B21549) moieties. nih.gov The maleimide groups on the hydrogel backbone provide reactive sites for attaching bioactive molecules that contain thiol groups, such as certain peptides. nih.gov This approach allows for the creation of bioactive hydrogels for tissue engineering applications. nih.gov

Furthermore, crosslinked copolymers have been synthesized by the suspension polymerization of N-(3-acetoxy-4-carboxy-phenyl)maleimide with divinylbenzene, resulting in bead-like structures that could be promising for use as ion exchangers. lew.ro

Functionalization of Polymeric Materials

The reactive nature of the maleimide group, along with the carboxylic acid and hydroxyl functionalities, allows N-(4-Carboxy-3-hydroxyphenyl)maleimide to be used for the functionalization of existing polymers. This modification can impart new properties to the base polymer.

Graft copolymerization is a method to modify the properties of natural rubber. A derivative, N-(4-hydroxyphenyl)maleimide (HPM), has been successfully grafted onto natural rubber through a melt grafting process. researchgate.netscribd.com This process can lead to the formation of a rubber-bound antioxidant, where the HPM is covalently attached to the natural rubber backbone. researchgate.net The grafting yield is influenced by reaction conditions such as temperature and the concentration of the maleimide derivative. scribd.comresearchgate.net

The grafting of maleimide derivatives onto polymer backbones can significantly alter their properties. In the case of natural rubber grafted with N-(4-hydroxyphenyl)maleimide, the resulting material exhibits improved resistance to ageing. researchgate.net When used as an antioxidant in rubber vulcanizates, this grafted copolymer showed better tensile strength and elongation at break after accelerated aging compared to conventional antioxidants. researchgate.net The introduction of functional groups through grafting can also improve the compatibility of different polymers in blends. For instance, natural rubber grafted with HPM has been blended with polypropylene. researchgate.net The carboxyl group on N-(4-carboxyphenyl)maleimide-styrene copolymers has been shown to improve compatibility with polymers like nylon 6, leading to a significant increase in the heat deflection temperature of the blend. mdpi.com

Polymeric Ligands and Ion-Exchange Resins

The monomer N-(4-Carboxy-3-hydroxyphenyl)maleimide is a prime candidate for the synthesis of advanced polymeric materials, particularly for applications as polymeric ligands and ion-exchange resins. The presence of both a carboxyl (-COOH) and a phenolic hydroxyl (-OH) group on the aromatic ring provides excellent functionality for chelating metal ions. When polymerized, these functional groups are incorporated into a stable polymer backbone, creating a solid-phase material capable of selectively binding and exchanging ions from aqueous solutions.

The development of such polymers is driven by the need for efficient and selective materials for water purification, hydrometallurgy, and chemical analysis. The salicylic (B10762653) acid moiety inherent in the N-(4-Carboxy-3-hydroxyphenyl)maleimide structure is well-known for its strong chelation affinity for a variety of metal ions.

Detailed Research Findings

Research into maleimide-based polymers has demonstrated their potential in creating functional materials with high thermal stability and tailored properties. While direct studies on N-(4-Carboxy-3-hydroxyphenyl)maleimide are limited, extensive research on closely related monomers, such as N-p-carboxyphenyl-maleimide, provides significant insights into the expected synthesis, structure, and performance of the target polymer.

Synthesis and Crosslinking:

Polymeric resins based on N-(4-Carboxy-3-hydroxyphenyl)maleimide can be synthesized via free-radical polymerization. To create insoluble, robust materials suitable for use as ion-exchange resins, the monomer is typically copolymerized with a crosslinking agent. A common and effective method is suspension polymerization, which yields porous, bead-like copolymers with a high surface area, ideal for ion-exchange processes.

A study on the synthesis of copolymers from N-p-carboxyphenyl-maleimide (a similar monomer lacking the hydroxyl group) utilized trimethylolpropane (B17298) triacrylate as the crosslinking agent. This approach produces spherical beads with good mechanical and thermal stability. The porosity of these beads, which is crucial for their ion-exchange capacity and kinetics, can be controlled by adjusting the ratio of monomers and the composition of the porogen (a solvent mixture used during polymerization).

The polymerization reaction is typically initiated by a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The resulting crosslinked polymer will have a three-dimensional network structure with the N-(4-Carboxy-3-hydroxyphenyl)maleimide units providing the active sites for ion exchange.

Ion-Exchange Properties and Chelation:

The ion-exchange capability of these resins stems from the deprotonation of the carboxylic acid and phenolic hydroxyl groups, which creates anionic sites that can bind with cations. The combined presence of both groups in an ortho position on the phenyl ring (as in the salicylic acid structure) allows for the formation of stable five- or six-membered chelate rings with metal ions. This chelation effect significantly enhances the selectivity of the resin for certain metal ions over others.

The efficiency of metal ion uptake is highly dependent on the pH of the solution. At lower pH values, the functional groups are protonated, and the ion-exchange capacity is low. As the pH increases, deprotonation occurs, making the active sites available for metal ion binding. The optimal pH for the adsorption of different metal ions will vary depending on the specific metal and its hydrolysis constants.

Studies on polymers containing salicylic acid moieties have shown high selectivity for trivalent metal ions like Fe(III) and divalent metal ions such as Cu(II) and Ni(II). The presence of the phenolic hydroxyl group is known to enhance the stability of the metal-ligand complex compared to simple carboxylic acid-containing polymers.

The performance of these ion-exchange resins can be quantified by several parameters, including the ion-exchange capacity, the swelling coefficient, and the distribution coefficient for various metal ions. The ion-exchange capacity represents the total number of active sites available for binding, while the swelling coefficient provides information about the porosity and crosslinking density of the polymer network.

Data Tables

The following tables present representative data from studies on analogous polymer systems, which can be used to predict the performance of resins based on N-(4-Carboxy-3-hydroxyphenyl)maleimide.

Table 1: Synthesis Parameters for Crosslinked N-p-carboxyphenyl-maleimide Copolymers

ParameterValue/Description
Functional Monomer N-p-carboxyphenyl-maleimide
Crosslinking Agent Trimethylolpropane triacrylate
Polymerization Method Suspension Polymerization
Initiator Benzoyl Peroxide
Porogen Dioxane/Toluene mixture
Physical Form Porous spherical beads (0.1–1.0 mm)

This table is based on the synthesis of a closely related polymer and illustrates a likely synthetic route for creating ion-exchange resins from N-(4-Carboxy-3-hydroxyphenyl)maleimide.

Table 2: Ion-Exchange Properties of a Salicylic Acid-Melamine-Formaldehyde Terpolymer Resin

Metal IonOptimal pH for UptakeDistribution Coefficient (Kd) at Optimal pH
Fe(III) 2.51850
Cu(II) 5.01250
Ni(II) 6.0980
Co(II) 6.5650
Zn(II) 6.0580
Cd(II) 6.5450
Pb(II) 5.5420

This table demonstrates the selective metal ion uptake by a polymer containing salicylic acid functionalities, indicating the potential selectivity of a resin based on N-(4-Carboxy-3-hydroxyphenyl)maleimide. The Distribution Coefficient (Kd) is a measure of the resin's affinity for a particular ion. researchgate.net

Table 3: Comparative Adsorption Capacities for Heavy Metal Ions on Chelating Resins

Chelating Resin TypeTarget Metal IonMaximum Adsorption Capacity (mg/g)
Poly(hydroxamic acid) Ligand Copper (Cu²⁺)~150
Thiol-Functionalized Polynorbornene Lead (Pb²⁺)53.7
Thiol-Functionalized Polynorbornene Cadmium (Cd²⁺)43.8
Imidazole-Based Polyamides Lead (Pb²⁺)~190
Imidazole-Based Polyamides Mercury (Hg²⁺)~200

This table provides context by showing the performance of other types of polymeric ligands for heavy metal removal, highlighting the range of adsorption capacities that can be achieved with functionalized polymers.

Bioconjugation and Biochemical Applications

Reagent for Bioconjugation and Fluorescent Labeling

The primary application of N-(4-Carboxy-3-hydroxyphenyl)maleimide stems from the reactivity of its maleimide (B117702) group. Maleimides are a well-established class of reagents used for the selective chemical modification of proteins and other biomolecules. nih.govtcichemicals.com

N-(4-Carboxy-3-hydroxyphenyl)maleimide is utilized as a biochemical reagent for proteomics research. scbt.com The maleimide functional group is highly selective for sulfhydryl (thiol) groups, which are present in the amino acid cysteine. thermofisher.com This specificity allows for the targeted modification of proteins at cysteine residues. The presence of the polar carboxy and hydroxyl groups on the phenyl ring makes it a polar maleimide reagent. chemicalbook.com This polarity can be advantageous for reactions conducted in aqueous buffers, which are necessary to maintain the structure and function of most proteins. mdpi.com

The modification process involves the covalent attachment of the entire N-(4-Carboxy-3-hydroxyphenyl)maleimide molecule to the protein. This introduces a new chemical entity onto the protein surface, which can be used for various downstream applications.

The reaction between a maleimide and a thiol group proceeds via a Michael addition mechanism. nih.gov The sulfhydryl group of a cysteine residue acts as a nucleophile, attacking one of the double-bonded carbons of the maleimide ring. This reaction results in the formation of a stable, covalent thioether bond. thermofisher.com

This conjugation reaction is highly efficient and specific under controlled pH conditions. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. thermofisher.com Below this range, the reaction rate decreases, while at more alkaline conditions (pH > 8.5), the maleimide group can undergo hydrolysis or react with primary amines, such as the side chain of lysine (B10760008), reducing its specificity for cysteine. thermofisher.commdpi.com The stability of the resulting thioether linkage is a key advantage, although some studies have noted that the adduct can undergo rearrangement or cleavage under certain in vivo conditions. mdpi.comresearchgate.net

Table 1: Reaction Characteristics of Maleimide-Thiol Conjugation

Parameter Description
Reaction Type Michael Addition
Functional Groups Maleimide and Sulfhydryl (Thiol)
Reactive Residue Cysteine
Bond Formed Stable Thioether Linkage
Optimal pH 6.5 - 7.5 thermofisher.com

| Competing Reactions | Hydrolysis of maleimide ring (at pH > 8.5); Reaction with primary amines (at pH > 8.5) thermofisher.com |

N-(4-Carboxy-3-hydroxyphenyl)maleimide functions as a heterobifunctional crosslinker. While the maleimide group reacts with thiols, the carboxylic acid group on the phenyl ring provides a second site for conjugation. broadpharm.com This carboxyl group can be activated, for example using carbodiimide (B86325) chemistry (e.g., EDC), to react with primary amines on another molecule, forming a stable amide bond.

This dual reactivity allows for a two-step conjugation strategy. First, the maleimide reacts with a cysteine-containing protein. Then, the exposed carboxylic acid can be used to attach a second molecule of interest, such as:

Fluorescent labels or dyes for imaging and detection.

Enzymes to create protein-enzyme conjugates for assays.

Peptides or other proteins to form well-defined protein complexes. genscript.com

Radiolabels for tracking and quantification. mdpi.com

Synthesis of Fluorescent Dyes for Biological Systems

Maleimides are integral components in the synthesis of many fluorescent probes. rsc.org They are often attached to fluorophores to create thiol-reactive labeling reagents. tcichemicals.comthermofisher.com While N-(4-Carboxy-3-hydroxyphenyl)maleimide itself is not a potent fluorophore, its chemical structure can be a precursor or a building block in the synthesis of more complex fluorescent dyes. The salicylic (B10762653) acid moiety can be a component in certain classes of dyes, and the maleimide allows for the final reagent to be targeted to cysteine residues in biological systems. scbt.com The development of diverse libraries of fluorescent maleimide dyes is an active area of research aimed at creating probes with specific optical properties for various biological applications, from genetic analysis to biotechnology. rsc.org

Applications in Biochemical Assays and Diagnostics

The ability of N-(4-Carboxy-3-hydroxyphenyl)maleimide to selectively modify proteins makes it a useful tool in various biochemical assays. Covalent labeling of protein thiols is a common strategy in proteomics. nih.gov By conjugating a reporter molecule (like a fluorescent tag) to a protein using this maleimide linker, researchers can:

Track the protein in complex biological samples.

Quantify protein levels.

Study protein-protein interactions.

Develop diagnostic assays where the presence or modification state of a specific cysteine residue is indicative of a particular condition.

For example, maleimide-activated carrier proteins are used to prepare immunogens from synthetic cysteine-containing peptides for antibody production, a cornerstone of many diagnostic tests. thermofisher.com

Interaction with Biological Systems

The interaction of N-(4-Carboxy-3-hydroxyphenyl)maleimide with biological systems is primarily dictated by its covalent reaction with free thiol groups on proteins. This reactivity is not limited to a single protein but can occur with any accessible cysteine residue. In one reported study, it was noted that 4-Maleimidosalicylic acid, an alternative name for the compound, does not suppress the production of Interleukin-2 (IL-2) in Jurkat T cells, suggesting a degree of specific biological compatibility in that particular cellular context. chemicalbook.com Other maleimide-based compounds have been investigated for their antimicrobial activities, indicating that this class of molecules can have broader biological interactions. researchgate.net

Modulation of Enzymatic Pathways

While direct studies detailing the modulation of specific enzymatic pathways by N-(4-Carboxy-3-hydroxyphenyl)maleimide are not extensively documented, the salicylic acid component of the molecule is a well-known signaling molecule, particularly in plants. Salicylic acid is a phytohormone that can induce systemic acquired resistance against pathogens by triggering significant changes in the cellular proteome. nih.gov This response involves the altered expression and activity of a wide array of proteins and enzymes involved in defense pathways. nih.gov For instance, label-free mass spectrometry has been used to quantify changes in the cell wall proteome in response to salicylic acid, identifying numerous secreted proteins involved in the early stages of plant defense. nih.gov This implies that as a salicylic acid derivative, N-(4-Carboxy-3-hydroxyphenyl)maleimide could potentially influence similar enzymatic and signaling cascades, although this requires specific investigation.

Selective Binding Affinity

Specific research detailing the selective binding affinity of N-(4-Carboxy-3-hydroxyphenyl)maleimide to particular biological targets outside of its covalent interaction with thiols was not identified in the available literature. Its primary binding mechanism is the formation of a stable thioether bond with sulfhydryl groups.

Studies in Proteomics Research

In proteomics, maleimides are indispensable reagents for cysteine-specific modification and labeling. The reaction between the maleimide double bond and a cysteine thiol is a cornerstone of bioconjugation, used to link proteins to tags, surfaces, or other molecules. nih.gov N-(4-Carboxy-3-hydroxyphenyl)maleimide functions as such a reagent, with its salicylic acid portion providing increased polarity and a potential site for further modification.

The stability of the resulting thiosuccinimide linkage is a critical factor in the design of bioconjugation experiments. This bond can undergo a reverse Michael reaction, leading to dissociation, or hydrolysis of the succinimide (B58015) ring, which forms a more stable, ring-opened structure. ulisboa.pt These competing reactions are important considerations for the long-term stability of labeled proteins in biological environments. ulisboa.pt

Table 1: Characteristics of Maleimide-Thiol Bioconjugation for Proteomics

Feature Description Relevance
Reaction Type Michael Addition Covalent bond formation between the maleimide alkene and a thiol group (e.g., from cysteine). nih.gov
Selectivity High for Thiols (Sulfhydryls) Allows for site-specific labeling of cysteine residues in proteins under controlled pH conditions.
Reaction Conditions Mild (Physiological pH) Compatible with preserving the structure and function of most proteins and biomolecules. nih.gov
Bond Formed Thiosuccinimide Linkage The initial product of the conjugation reaction. ulisboa.pt
Stability Issues Retro-Michael Reaction The thiosuccinimide bond can be reversible, especially in the presence of other thiols, leading to exchange reactions. mdpi.com
Stabilization Ring Hydrolysis The succinimide ring can undergo hydrolysis to form a stable, ring-opened maleamic acid derivative that is resistant to reversal. ulisboa.pt

Role in Drug Design and Development

The unique chemical properties of N-(4-Carboxy-3-hydroxyphenyl)maleimide make it a relevant structure in drug design and development, particularly due to its dual nature as both a salicylic acid derivative and a thiol-reactive maleimide.

HIV Fusion Inhibition Studies

HIV entry into host cells is a multi-step process involving the viral envelope glycoproteins gp120 and gp41. youtube.com The gp41 protein facilitates the fusion of the viral and cellular membranes, making it a key target for a class of antiviral drugs known as fusion inhibitors. nih.govresearchgate.net While many small-molecule inhibitors have been explored, a notable strategy involves using the maleimide functional group to create more complex and potent inhibitors.

A prime example is Albuvirtide, a long-acting HIV fusion inhibitor derived from the gp41 protein sequence. natap.org This therapeutic is a peptide that has been modified with a maleimide derivative (3-maleimidopropionic acid), enabling it to be conjugated to other molecules. natap.org This demonstrates the critical role of maleimide chemistry in developing advanced HIV therapeutics by linking peptide-based inhibitors to moieties that can improve their pharmacokinetic properties, such as half-life. natap.org The use of a maleimide linker highlights a key application area for compounds like N-(4-Carboxy-3-hydroxyphenyl)maleimide in the design of covalent and peptide-based HIV drugs.

Antimicrobial Effects

The salicylic acid scaffold is known to possess significant antimicrobial properties. Research has demonstrated that salicylic acid and its derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant and multidrug-resistant strains. nih.govnih.gov This inherent bioactivity makes N-(4-Carboxy-3-hydroxyphenyl)maleimide, as a salicylic acid derivative, a compound of interest for antimicrobial research.

Studies have shown that salicylic acid can disrupt bacterial cell walls and membranes, leading to the leakage of intracellular components and rapid bactericidal effects. nih.gov Furthermore, specific analogs of salicylic acid have shown potent activity against Neisseria gonorrhoeae, including strains resistant to standard therapies like ceftriaxone (B1232239) and azithromycin, while showing weak inhibition of commensal vaginal bacteria. nih.gov The maleimide portion of the molecule is also a reactive electrophile that could contribute to antimicrobial activity through covalent modification of essential bacterial proteins, such as enzymes containing critical cysteine residues.

Table 2: Documented Antimicrobial Activity of Salicylic Acid and its Derivatives

Organism(s) Compound Type Observed Effect Source
Escherichia coli, Staphylococcus aureus Salicylic acid microcapsules Disruption of cell wall/membrane; rapid bactericidal effect. nih.gov
Multidrug-resistant Neisseria gonorrhoeae Substituted salicylic acid analogs Potent antibacterial activity against ceftriaxone- and azithromycin-resistant strains. nih.gov
E. coli, S. aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi Methyl salicylate Appreciable antimicrobial activity at 200 mg/ml. doi.org
Multi-drug Resistant Salmonella spp. Acetylsalicylic acid (Aspirin) with plant extracts Synergistic combinations showed susceptibility against resistant isolates. researchgate.net

Enzymatic Modulation Studies

N-(4-Carboxy-3-hydroxyphenyl)maleimide and related N-substituted maleimides are recognized for their ability to act as enzyme modulators, often through irreversible inhibition. The maleimide group is a Michael acceptor, making it highly reactive toward nucleophilic residues on proteins, particularly the thiol groups of cysteine residues. ontosight.ai This reactivity allows maleimide-containing compounds to form stable, covalent bonds with their target enzymes, leading to potent and often irreversible inhibition.

Research into N-phenylmaleimide derivatives has demonstrated their efficacy as selective inhibitors for specific enzymes, such as monoglyceride lipase (B570770) (MGL), a serine hydrolase involved in the endocannabinoid system. ucl.ac.be In these studies, the inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The potency of these inhibitors can be tuned by altering the substituents on the phenyl ring. ucl.ac.be For example, adding hydrophilic groups like hydroxyls or halogens can influence the compound's interaction with the enzyme's active site. ucl.ac.be

The mechanism of inhibition often involves a conformational change in the enzyme, known as an induced fit. nih.gov Slow-onset inhibition, a desirable characteristic for increasing a drug's potency, can occur when a post-binding isomerization step is the rate-limiting part of the interaction. nih.gov For instance, the inhibition process might involve the inhibitor initially forming a complex with the enzyme, followed by a slower conformational change, such as the closing of a substrate binding loop, which "locks" the inhibitor in place. nih.gov Understanding the structural basis for these conformational changes allows for the rational design of inhibitors with longer residence times on their target, potentially leading to improved therapeutic effects. nih.gov

Inhibitor ClassTarget Enzyme TypeMechanism of InhibitionKey Reactive Group
N-Substituted Maleimides Hydrolases, Kinases, etc. (enzymes with accessible Cys residues)Covalent modification of active site residues (e.g., Cysteine). ontosight.aiMaleimide
N-(alkylphenyl)maleimides Monoglyceride Lipase (MGL)Selective, irreversible inhibition. ucl.ac.beMaleimide
Slow-Onset Inhibitors Various (e.g., M. tuberculosis InhA)Induced-fit conformational change following initial binding. nih.govVaries by inhibitor structure

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N-(4-Carboxy-3-hydroxyphenyl)maleimide and related maleimide (B117702) compounds, ¹H and ¹³C NMR spectra offer definitive evidence of their chemical frameworks.

¹H NMR: In the proton NMR spectrum of a related compound, N-(4-hydroxyphenyl)maleimide, recorded in deuterated chloroform (CDCl₃), the maleimide protons (HC=CH) typically appear as a singlet. mdpi.com However, when the spectrum is recorded in deuterated methanol (B129727) (CD₃OD), the compound can undergo partial hydrolysis, leading to a mixture of the maleimide and its ring-opened form, (Z)-4-((4-hydroxyphenyl)amino)-4-oxobut-2-enoic acid. mdpi.com This results in a more complex spectrum with resonances corresponding to both species. The aromatic protons on the phenyl ring exhibit multiplets, and the chemical shifts are influenced by the electronic effects of the hydroxyl and carboxyl groups.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. Key resonances include those for the carbonyl carbons (C=O) of the maleimide ring, which are typically found in the downfield region of the spectrum. The carbons of the aromatic ring and the vinyl carbons of the maleimide group also show characteristic chemical shifts. For instance, in a derivative, the carbonyl carbons appear around 167-171 ppm, while the maleimide vinyl carbons (HC=CH) are observed near 134 ppm. nih.gov

¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Aromatic ProtonsCarbonyl (C=O)
Maleimide Protons (HC=CH)Aromatic Carbons
Hydroxyl Proton (-OH)Vinyl Carbons (HC=CH)
Carboxyl Proton (-COOH)

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The FTIR spectrum of N-(4-Carboxy-3-hydroxyphenyl)maleimide and its analogs reveals characteristic absorption bands.

Key spectral features include:

O-H Stretching: A broad band corresponding to the hydroxyl group.

C=O Stretching: Strong absorption bands associated with the carbonyl groups of the maleimide ring, typically appearing around 1700 cm⁻¹. nih.gov

C=C Stretching: Bands corresponding to the aromatic ring and the maleimide double bond. nih.gov

N-H Stretching: In the case of the ring-opened amic acid, an N-H stretching band would be observed.

The structural and thermal properties of functionalized N-(4-hydroxyphenyl) maleimide monomers have been characterized using FTIR, among other techniques. researchgate.net

Functional Group Characteristic IR Absorption (cm⁻¹)
O-H (Hydroxyl)Broad band
C=O (Carbonyl)~1700
C=C (Aromatic/Vinyl)Varies

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it can also be used to separate and identify components in a mixture. The mass spectrum of N-(4-Carboxy-3-hydroxyphenyl)maleimide would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. For related N-substituted maleimides, GC-MS has been used to identify the products and check their purity. rsc.org

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV/Vis spectrum of N-(4-Carboxy-3-hydroxyphenyl)maleimide is expected to show absorption bands corresponding to the π-π* transitions of the aromatic ring and the maleimide system. In related azo compounds based on N-(4-hydroxyphenyl)maleimide, characteristic absorption maxima (λ_max) are observed for the N=N, C=O, Ar-CN, and Ar-OH chromophores. nih.gov For instance, the C=O group shows a λ_max around 302.50 nm. nih.gov

Thermal Analysis (DSC, TGA) for Curing and Degradation Kinetics

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal properties of materials, including their curing behavior and degradation kinetics. researchgate.net

DSC: This technique measures the heat flow associated with transitions in a material as a function of temperature. It can be used to determine melting points, glass transition temperatures, and the heat of curing reactions.

TGA: This technique measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition profile of the compound.

Studies on functionalized N-(4-hydroxyphenyl) maleimide monomers have utilized DSC and TGA to investigate their thermal polymerization and degradation kinetics. researchgate.net

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a technique used to separate molecules based on their size. While typically used for polymers, GPC can be applied to separate small molecules from larger ones in various matrices, including those found in pharmaceutical preparations and natural products. lcms.cz This technique could be utilized in the purification or analysis of N-(4-Carboxy-3-hydroxyphenyl)maleimide, particularly in the context of its reactions with macromolecules.

Scanning Electron Microscopy (SEM) for Morphological Studies

The lack of available SEM data for N-(4-Carboxy-3-hydroxyphenyl)maleimide presents a gap in the comprehensive characterization of this compound. Future research endeavors could benefit from conducting SEM studies to elucidate its surface features. Such an investigation would likely involve the preparation of a sample by mounting the dry powder onto a stub with conductive adhesive and then sputter-coating it with a conductive metal, such as gold or palladium, to prevent charging under the electron beam. The resulting micrographs would reveal the shape, size, and surface texture of the particles.

Should such research be undertaken, the findings would be instrumental in complementing the existing spectroscopic data (e.g., NMR, FT-IR) and providing a more complete picture of the physicochemical properties of N-(4-Carboxy-3-hydroxyphenyl)maleimide.

Theoretical and Computational Studies

Molecular Docking and Structure-Activity Relationship (SAR) Analysis

Molecular docking simulations and Structure-Activity Relationship (SAR) studies are pivotal in drug discovery and molecular biology to predict the binding orientation of a molecule to a target protein and to understand how its chemical structure relates to its biological activity. Despite the relevance of the maleimide (B117702) scaffold in designing inhibitors and bioconjugation agents, dedicated molecular docking and SAR analyses for N-(4-Carboxy-3-hydroxyphenyl)maleimide are not available in the reviewed scientific literature. Such studies would typically involve simulating the interaction of the compound with a specific protein target, calculating binding affinities, and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. Comparative studies with analogue compounds would be necessary to establish a clear SAR.

Conformational Stability and Intramolecular Interactions

The study of conformational stability involves identifying the most stable three-dimensional shapes of a molecule and the energy barriers between different conformations. Intramolecular interactions, such as hydrogen bonds between the carboxyl and hydroxyl groups on the phenyl ring, play a crucial role in determining this stability. However, specific computational studies detailing the conformational landscape, potential energy surfaces, or the quantification of intramolecular interactions for N-(4-Carboxy-3-hydroxyphenyl)maleimide have not been reported. Such an analysis would provide insight into the molecule's flexibility and preferred geometry in different environments.

Electronic Characteristics and Selective Reactivity in Complex Systems

Understanding the electronic characteristics of a molecule, including its electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential, is fundamental to predicting its reactivity. The maleimide group is a well-known Michael acceptor, making it reactive toward nucleophiles like thiols. The substituents on the phenyl ring—a carboxyl group and a hydroxyl group—are expected to modulate this reactivity. Nevertheless, detailed quantum mechanical calculations or other theoretical studies that specifically model the electronic properties and predict the selective reactivity of N-(4-Carboxy-3-hydroxyphenyl)maleimide in complex biological systems are not present in the current body of scientific literature.

Reaction Pathway Predictions and Mechanistic Modeling

Computational modeling is a powerful tool for predicting reaction pathways and elucidating reaction mechanisms at a molecular level. For N-(4-Carboxy-3-hydroxyphenyl)maleimide, this could involve modeling its Michael addition reaction with a thiol-containing molecule, such as cysteine, to map the transition states and calculate activation energies. This would provide a deeper understanding of the kinetics and thermodynamics of its conjugation reactions. At present, there are no published studies that provide such specific mechanistic modeling or reaction pathway predictions for this compound.

Q & A

Basic Question: What are the optimal synthetic routes for N-(4-Carboxy-3-hydroxyphenyl)maleimide, and how can structural purity be validated?

Methodological Answer:
The synthesis typically involves reacting maleic anhydride with substituted aminophenols under acidic or dehydrating conditions. For example, p-aminophenol derivatives are condensed with maleic anhydride using catalysts like P₂O₅, followed by cyclization to form the maleimide ring . Key validation steps include:

  • FT-IR/NMR : Confirm the presence of maleimide carbonyl peaks (~1700 cm⁻¹ in IR) and aromatic protons in 1H^1H-NMR (δ 6.7–7.5 ppm).
  • Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N content).
  • X-ray Crystallography (if crystalline): Resolve conformational stability, as intramolecular hydrogen bonding between the hydroxyl and carboxyl groups may influence reactivity .

Advanced Question: How do contradictions in reported spectral data for N-substituted maleimides arise, and how should researchers address them?

Methodological Answer:
Discrepancies often stem from misassignment of azo-adducts or ring-opening byproducts. For instance, azo coupling reactions with N-(4-hydroxyphenyl)maleimide were erroneously reported due to maleimide ring hydrolysis, producing oxobut-2-enoic acid derivatives instead of the intended product . To mitigate:

  • Comparative Spectroscopy : Cross-validate 13C^{13}C-NMR and HRMS data with computational models (e.g., DFT) to distinguish between isomeric products.
  • Reaction Monitoring : Use in-situ techniques like Raman spectroscopy to track intermediates.
  • Microanalytical Replication : Independently verify combustion analysis to detect data falsification .

Basic Question: What mechanistic role does N-(4-Carboxy-3-hydroxyphenyl)maleimide play in LDH inhibition?

Methodological Answer:
As a lactate dehydrogenase (LDH) inhibitor, it covalently binds to cysteine residues (e.g., Cys163 in human LDH-A) via Michael addition. Methodological validation includes:

  • Kinetic Assays : Measure IC₅₀ values under varying pH/thiol concentrations.
  • Mass Spectrometry : Confirm adduct formation (e.g., +156 Da shift from maleimide-thiol conjugation).
  • Crystallography : Resolve structural changes in the LDH active site post-inhibition .

Advanced Question: How can copolymerization with N-(4-Carboxy-3-hydroxyphenyl)maleimide be optimized for high thermal stability in phenolic resins?

Methodological Answer:
The compound enhances crosslinking via dual mechanisms:

Condensation : Phenolic hydroxyl groups react with formaldehyde.

Maleimide Polymerization : Thermal curing (150–200°C) initiates radical crosslinking.
Optimization Strategies :

  • Monomer Ratios : Adjust HPM:phenol molar ratios (e.g., 1:2 to 1:5) to balance solubility and crosslink density.
  • Catalyst Selection : Use oxalic acid over sulfuric acid to minimize side reactions.
  • Dynamic Mechanical Analysis (DMA) : Monitor storage modulus (GG') and TgT_g shifts to identify optimal cure schedules .

Advanced Question: What computational approaches best predict the electronic properties of N-(4-Carboxy-3-hydroxyphenyl)maleimide for optoelectronic applications?

Methodological Answer:

  • DFT Calculations : Model HOMO-LUMO gaps (e.g., ~3.5 eV) and charge distribution to predict redox behavior.
  • TD-DFT : Simulate UV-Vis spectra (λmax ~300 nm) for comparison with experimental data.
  • Molecular Dynamics : Assess solvent interactions (e.g., polar aprotic vs. aqueous) to explain solubility trends .

Advanced Question: How does the compound’s dual functionality (carboxyl/hydroxyl) influence its thiol-specific labeling efficiency in proteins?

Methodological Answer:
The carboxyl group enhances water solubility, while the hydroxyl group stabilizes transition states during thiol conjugation. To optimize labeling:

  • pH Control : Use buffers (pH 6.5–7.5) to deprotonate thiols without hydrolyzing the maleimide.
  • Competitive Assays : Compare labeling rates with N-ethylmaleimide to quantify selectivity.
  • LC-MS/MS : Map conjugation sites and quantify non-specific binding to lysine or histidine residues .

Advanced Question: What experimental evidence supports the thermal degradation pathways of maleimide-containing polymers?

Methodological Answer:
Degradation occurs via two pathways:

Maleimide Ring Scission : Observed as CO₂ release in TGA-FTIR (~250°C).

Aromatic Decomposition : Char formation above 400°C.
Validation Methods :

  • Py-GC/MS : Identify volatile fragments (e.g., maleic anhydride).
  • Isothermal Aging : Measure weight loss at 150°C to assess long-term stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.